3-[(4-fluorophenyl)imino]-1-phenyl-1,3-dihydro-2H-indol-2-one
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Overview
Description
3-[(4-fluorophenyl)imino]-1-phenyl-1,3-dihydro-2H-indol-2-one is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound, in particular, has garnered interest due to its potential pharmacological properties and its structural uniqueness, which includes a fluorophenyl group and an imino linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-fluorophenyl)imino]-1-phenyl-1,3-dihydro-2H-indol-2-one typically involves the condensation of 4-fluoroaniline with an appropriate indole derivative. One common method involves the reaction of 4-fluoroaniline with isatin (1H-indole-2,3-dione) under acidic conditions to form the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-[(4-fluorophenyl)imino]-1-phenyl-1,3-dihydro-2H-indol-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the imino group to an amine group.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) can be used under acidic conditions.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated or nitrated indole derivatives.
Scientific Research Applications
3-[(4-fluorophenyl)imino]-1-phenyl-1,3-dihydro-2H-indol-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Investigated for its potential therapeutic effects, including anticancer, antiviral, and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific optical or electronic properties.
Mechanism of Action
The exact mechanism of action of 3-[(4-fluorophenyl)imino]-1-phenyl-1,3-dihydro-2H-indol-2-one is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors, leading to modulation of biological pathways. The fluorophenyl group may enhance its binding affinity and specificity towards certain targets, contributing to its pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-[(4-chlorophenyl)imino]-1-phenyl-1,3-dihydro-2H-indol-2-one
- 3-[(4-bromophenyl)imino]-1-phenyl-1,3-dihydro-2H-indol-2-one
- 3-[(4-methylphenyl)imino]-1-phenyl-1,3-dihydro-2H-indol-2-one
Uniqueness
The presence of the fluorophenyl group in 3-[(4-fluorophenyl)imino]-1-phenyl-1,3-dihydro-2H-indol-2-one distinguishes it from other similar compounds. Fluorine atoms can significantly influence the compound’s electronic properties, metabolic stability, and binding interactions, making it a unique and valuable compound for research and development .
Properties
CAS No. |
303149-06-6 |
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Molecular Formula |
C20H13FN2O |
Molecular Weight |
316.3 g/mol |
IUPAC Name |
3-(4-fluorophenyl)imino-1-phenylindol-2-one |
InChI |
InChI=1S/C20H13FN2O/c21-14-10-12-15(13-11-14)22-19-17-8-4-5-9-18(17)23(20(19)24)16-6-2-1-3-7-16/h1-13H |
InChI Key |
DHZXAAPQTLKMSF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=CC=CC=C3C(=NC4=CC=C(C=C4)F)C2=O |
Origin of Product |
United States |
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